6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione
Overview
Description
The compound “6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione” is a complex organic molecule. It contains an acetyl group, a methoxy group, and a cyclohexadiene ring. The acetyl group (−COCH3) is a functional group consisting of a methyl group single-bonded to a carbonyl . The methoxy group (−OCH3) is an ether functional group consisting of an oxygen atom bonded to a methyl group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexadiene ring provides a rigid, planar structure, while the acetyl and methoxy groups may add some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the acetyl and methoxy groups, as well as the cyclohexadiene ring. The acetyl group is often involved in acylation reactions, while the methoxy group can participate in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, boiling point, and pKa, would be influenced by its molecular structure. For example, the presence of the polar acetyl and methoxy groups might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Rearrangements : The compound 6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione, along with its derivatives, has been involved in various synthesis reactions. For example, it has been used in the synthesis of bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones, showcasing rearrangements during oxidative decarboxylation with lead tetraacetate (Yates & Langford, 1981).
Annulation Processes : This chemical has been used in Mn(III)-promoted annulation of enol ethers and esters to create fused or spiro 2-cyclopentenones (Corey & Ghosh, 1987).
Biological and Pharmaceutical Research
Antibiotic Properties : A novel quinone antibiotic named malbranicin, which is structurally similar to 6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione, was isolated from Malbranchea cinnamomea. This compound exhibited antimicrobial and cytotoxic activities against Gram-positive bacteria and mammalian cell lines (Chiung et al., 1993).
DNA Degradation and Electron Transport : The compound has been associated with studies on electron transport in biological processes, particularly in the context of DNA degradation and its relationship with the electrochemical behavior of hydroxyquinone derivatives (Schrebler et al., 1987).
Material Science and Chemistry
Polymerization Studies : Research has explored the spontaneous polymerization mechanism of electron-accepting substituted quinodimethane with p-methoxystyrene, involving derivatives of this compound (Mitsuda et al., 2003).
Autooxidation Studies : Studies on the autooxidation of related quinones under physiological conditions have been conducted, providing insights into the radical formation and potential biological activities of substituted quinones like 6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione (Hoffmann et al., 1987).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-6-[(2R)-3-oxobutan-2-yl]cyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-6(7(2)12)9-4-8(13)5-10(15-3)11(9)14/h4-6H,1-3H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIGSNBSBGKNIH-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)C=C(C1=O)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=O)C=C(C1=O)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165913 | |
Record name | Malbranicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione | |
CAS RN |
155520-94-8 | |
Record name | Malbranicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155520948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malbranicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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